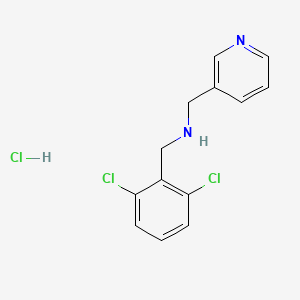![molecular formula C21H31N7O B5523573 N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)
N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H31N7O and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.25900864 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial Activity : A study by Phillips et al. (2009) demonstrated the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones and their testing for antibacterial activity against a range of Gram-positive and Gram-negative clinical isolates. The compounds exhibited varying degrees of antibacterial effectiveness, highlighting the triazole component's role in combating bacterial infections Phillips, O., Udo, E. E., Abdel‐Hamid, M., & Varghese, Reny (2009).
Antifungal and Antiviral Properties : The synthesis of derivatives of 1,2,3-triazole and their evaluation as potential antimicrobial agents was reported by Jadhav et al. (2017). These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting their use in developing new antimicrobial agents Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D. (2017).
Chemical Properties and Stability : Al-Ghulikah et al. (2021) explored the reactivity properties and adsorption behavior of a triazole derivative through DFT and MD simulation studies. Their research provides insights into the molecule's stability and interactions with water molecules, which is critical for pharmaceutical applications Al-Ghulikah, H., Al-Mutairi, A. A., Hassan, H. M., Emam, A. A., Mary, Y., Armaković, S., & Armaković, S. (2021).
Cancer Research : Demirci and Demirbas (2019) focused on synthesizing novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine to determine anticancer activity against prostate cancer cells. Their study underscores the compound's potential as a framework for developing cancer therapeutics Demirci, S., & Demirbas, N. (2019).
Solubility and Partitioning : Volkova, Levshin, and Perlovich (2020) synthesized a novel antifungal compound from the 1,2,4-triazole class and analyzed its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research is vital for understanding the compound's pharmacokinetic properties and its potential application in antifungal therapies Volkova, T., Levshin, I., & Perlovich, G. (2020).
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-25(15-18-7-10-27(16-18)19-5-3-2-4-6-19)21(29)20-17-28(24-23-20)14-13-26-11-8-22-9-12-26/h2-6,17-18,22H,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOINTGHUQVWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CCN4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)
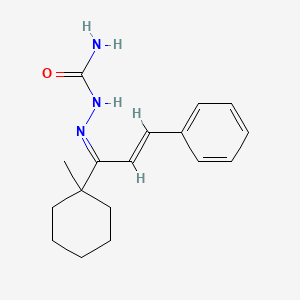
![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
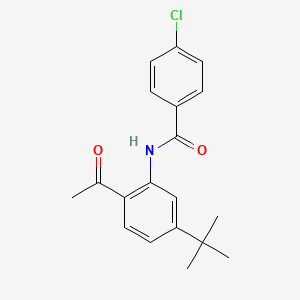
![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
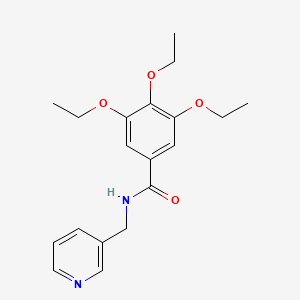
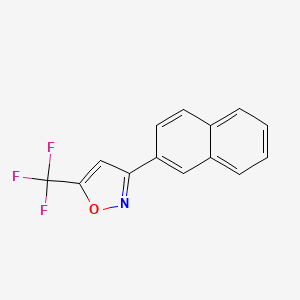
![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)


